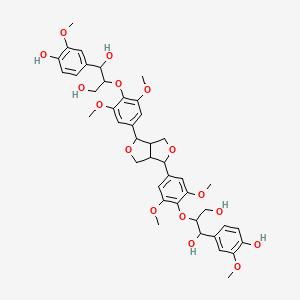
Prostaglandin K2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin K2 (PGK2) is the 9,11-diketone formed by the oxidation of PGE2 or PGD2. Whether this compound exists biologically is uncertain; it is known to be resistant to metabolism by 15-hydroxy PGDH in vitro.
Wissenschaftliche Forschungsanwendungen
Prostaglandin Pharmacology and Clinical Applications
Prostaglandins, including Prostaglandin K2, have garnered significant interest in biomedical research due to their widespread distribution in the body and their ability to produce various pharmacological effects. They are involved in the regulation of blood pressure and have therapeutic potential in the treatment of hypertension and peripheral vascular diseases. Additionally, some prostaglandins exhibit bronchodilator effects, indicating potential usefulness in asthma treatment (Karim & Hillier, 2012).
Prostaglandins and Inflammation
Prostaglandins play a dual role in inflammation, acting both in its promotion and resolution. Their generation from arachidonic acid by cyclooxygenase isoenzymes and the blocking of their biosynthesis by nonsteroidal anti-inflammatory drugs highlight their significance in inflammatory responses. This understanding has clinical relevance for diseases like atherosclerosis and aortic aneurysm (Ricciotti & FitzGerald, 2011).
Prostaglandin Synthesis in Bone Metabolism
Vitamin K2's impact on prostaglandin synthesis in human osteoblast-like periosteal cells is notable. It inhibits prostaglandin E2 production, which is a potent bone-resorbing agent, thereby potentially improving bone metabolism (Koshihara, Hoshi, & Shiraki, 1993).
Prostamides and Therapeutic Applications
Prostamide research, closely related to prostaglandin studies, has shown that bimatoprost, a prostamide F2α analog, is used therapeutically for treating glaucoma and eyelash hypotrichosis. The anatomic distribution of prostamide F2α and its role as a nociceptive mediator in the spinal cord underscore the therapeutic potential of prostamides in various areas (Woodward, Wang, & Poloso, 2013).
Prostaglandins as Immunity Modulators
Prostaglandins, including Prostaglandin K2, are crucial in modulating immune responses. They influence key aspects of immunity and have emerging roles in cancer progression. Understanding these activities is vital for developing new therapies aimed at immune modulation (Harris et al., 2002).
Eigenschaften
Molekularformel |
C20H30O5 |
|---|---|
Molekulargewicht |
350.5 |
Synonyme |
PGK2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B1152134.png)